1-Phenoxy-3-piperazinopropan-2-ol
Overview
Description
1-Phenoxy-3-piperazinopropan-2-ol is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 g/mol .
Synthesis Analysis
Novel 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives were designed and synthesized as potential triple reuptake inhibitors . These derivatives were evaluated through neurotransmitter transporter uptake assays . Another study mentioned the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
This compound derivatives were designed and synthesized as potential triple reuptake inhibitors . These inhibitors simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.31 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Mesropyan et al. (2005) focused on the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including 1-phenoxy-3-piperazinopropan-2-ol. These compounds were synthesized through the condensation of 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols (Mesropyan, Ambartsumyan, Avetisyan, Galstyan, & Arutyunova, 2005).
Biological Activity and Potential Applications
Gupta et al. (2010) synthesized a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols, evaluating their in vitro and in vivo PTP1B inhibitory activity and antidiabetic activity. The study found significant inhibition and normalization of plasma glucose levels in certain models (Gupta, Pandey, Rahuja, Srivastava, & Saxena, 2010).
Walsh et al. (1990) prepared a series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives and evaluated their antiallergy activity. Some derivatives were found to be more potent than the parent compound in specific assays (Walsh, Chen, Green, Nolan, & Yanni, 1990).
Pharmaceutical Research
Marek et al. (2019) explored the development of novel radioprotective agents based on the structure of 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol. The study involved in vitro and in vivo testing, indicating promising compounds with radioprotective effects (Marek, Tichý, Havelek, Seifrtová, Filipová, Andrejsová, Kučera, Prchal, Múčková, Řezáčová, Sinkorova, & Pejchal, 2019).
Kumar et al. (2017) synthesized a novel series of compounds incorporating 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities, demonstrating significant effects in behavioral tests (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antioxidant Properties
- Pietrzycka et al. (2006) investigated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives, finding that certain derivatives increased superoxide dismutase activity and total antioxidant capacity (Pietrzycka, Stepniewski, Waszkielewicz, & Marona, 2006).
Mechanism of Action
Target of Action
The primary targets of 1-Phenoxy-3-piperazinopropan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the concentration of these neurotransmitters and influencing neuronal signaling .
Mode of Action
This compound acts as a triple reuptake inhibitor, simultaneously inhibiting SERT, NET, and DAT . By inhibiting these transporters, this compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The action of this compound affects the biochemical pathways of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, this compound can influence various physiological processes regulated by these neurotransmitters, including mood regulation, attention, and reward processing .
Result of Action
The inhibition of SERT, NET, and DAT by this compound leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can result in enhanced neurotransmission and potentially lead to changes at the molecular and cellular level, influencing various physiological processes .
Biochemical Analysis
Biochemical Properties
1-Phenoxy-3-piperazinopropan-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively). These interactions are crucial as they regulate the reuptake of these neurotransmitters, thereby influencing their availability in the synaptic cleft . The compound binds to the active sites of these transporters, inhibiting their function and leading to increased levels of neurotransmitters in the brain .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance neurotransmission, which can lead to improved mood and cognitive function . Additionally, this compound has been shown to affect the proliferation and differentiation of neuronal cells, further highlighting its potential therapeutic benefits .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with neurotransmitter transporters. It inhibits the function of SERT, NET, and DAT by binding to their active sites, preventing the reuptake of serotonin, norepinephrine, and dopamine . This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in neurotransmitter levels, which may have lasting effects on cellular function and behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmission and improve behavioral outcomes without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral abnormalities have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is primarily metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its pharmacological effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can effectively modulate neurotransmitter transporters and other biomolecules .
Properties
IUPAC Name |
1-phenoxy-3-piperazin-1-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-15-8-6-14-7-9-15)11-17-13-4-2-1-3-5-13/h1-5,12,14,16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXFYJNMHVCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384340 | |
Record name | 1-Phenoxy-3-piperazinopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40944-05-6 | |
Record name | 1-Phenoxy-3-piperazinopropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.